1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone 1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone
Brand Name: Vulcanchem
CAS No.: 872689-32-2
VCID: VC4427014
InChI: InChI=1S/C19H23N3OS/c1-15-6-8-16(9-7-15)17-10-11-18(21-20-17)24-14-19(23)22-12-4-2-3-5-13-22/h6-11H,2-5,12-14H2,1H3
SMILES: CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCCC3
Molecular Formula: C19H23N3OS
Molecular Weight: 341.47

1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone

CAS No.: 872689-32-2

Cat. No.: VC4427014

Molecular Formula: C19H23N3OS

Molecular Weight: 341.47

* For research use only. Not for human or veterinary use.

1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone - 872689-32-2

Specification

CAS No. 872689-32-2
Molecular Formula C19H23N3OS
Molecular Weight 341.47
IUPAC Name 1-(azepan-1-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylethanone
Standard InChI InChI=1S/C19H23N3OS/c1-15-6-8-16(9-7-15)17-10-11-18(21-20-17)24-14-19(23)22-12-4-2-3-5-13-22/h6-11H,2-5,12-14H2,1H3
Standard InChI Key BYOVGQPPDDENNR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCCC3

Introduction

1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone is a synthetic organic compound with potential applications in medicinal chemistry and material sciences. Its structure combines an azepane ring, a pyridazine core, and a thioether linkage, making it a versatile molecule for various chemical and biological studies.

Synthesis Overview

The synthesis of 1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone typically involves:

  • Preparation of the Pyridazine Core: Pyridazine derivatives are synthesized by reacting hydrazines with diketones or similar precursors under controlled conditions.

  • Thioether Formation: The sulfur atom is introduced via nucleophilic substitution, often using thiols or thioethers in the presence of base catalysts.

  • Azepane Integration: The azepane moiety is attached through alkylation or amidation reactions, ensuring stability and functionality.

Applications in Medicinal Chemistry

Compounds like 1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone are explored for their biological activities due to their structural features:

  • Potential Antiviral Properties: Pyridazine-based compounds are known to disrupt viral polymerase activity, as seen in influenza antiviral studies .

  • Anti-inflammatory Activity: Similar heterocyclic compounds have shown promise in reducing inflammation by targeting specific enzymes .

  • Antibacterial Properties: The thioether and azepane groups may enhance membrane permeability and binding to bacterial targets .

Biological Evaluation

Although specific data on this compound is limited, related pyridazine derivatives have demonstrated:

  • Cytotoxicity Studies: Moderate activity against certain cancer cell lines.

  • Enzyme Inhibition: Ability to inhibit kinases or proteases involved in disease pathways.

  • Antimicrobial Testing: Activity against gram-positive and gram-negative bacteria.

Key Challenges and Future Directions

1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone faces challenges such as:

  • Limited Stability: Thioether linkages can be prone to oxidation.

  • Optimization of Activity: Structural modifications may be needed to enhance potency and selectivity.

  • Scalability of Synthesis: Efficient synthetic routes are required for large-scale production.

Future research could focus on:

  • Exploring its role as a scaffold for drug design.

  • Investigating its interaction with biological targets through computational modeling.

  • Developing derivatives with improved pharmacokinetic profiles.

Data Table

PropertyValue/Description
Molecular FormulaC16H21N3OS
Molecular Weight~303.42 g/mol
Functional GroupsAzepane, Pyridazine, Thioether, Ketone, p-Tolyl
Synthesis MethodsPyridazine formation, thioether linkage, azepane integration
Potential ApplicationsAntiviral, anti-inflammatory, antibacterial
ChallengesStability issues, need for activity optimization

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